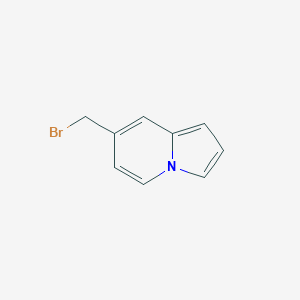
7-(Bromomethyl)indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . The bromomethyl group at the 7-position of the indolizine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)indolizine typically involves the bromination of indolizine derivatives. One common method is the bromination of 7-methylindolizine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction proceeds via a radical mechanism, resulting in the selective bromination at the 7-position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)indolizine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new indolizine derivatives.
Reduction: Reduction of the bromomethyl group can yield the corresponding methylindolizine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Major Products:
Nucleophilic Substitution: Formation of azido, thio, or alkoxy indolizine derivatives.
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of methylindolizine.
Scientific Research Applications
7-(Bromomethyl)indolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)indolizine and its derivatives involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological processes.
Pathways Involved: The specific pathways depend on the functional groups present in the derivatives.
Comparison with Similar Compounds
7-(Bromomethyl)indolizine can be compared with other similar compounds, such as:
7-Methylindolizine: Lacks the bromine atom, resulting in different reactivity and applications.
7-(Chloromethyl)indolizine: Similar reactivity but may have different selectivity and reaction conditions.
7-(Hydroxymethyl)indolizine: More polar and may undergo different types of reactions compared to the bromomethyl derivative.
Uniqueness: The presence of the bromomethyl group at the 7-position of the indolizine ring imparts unique reactivity and versatility to the compound, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
7-(bromomethyl)indolizine |
InChI |
InChI=1S/C9H8BrN/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7H2 |
InChI Key |
NCKIHPZTQDAIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


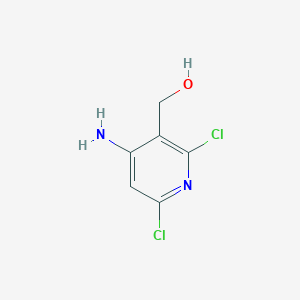
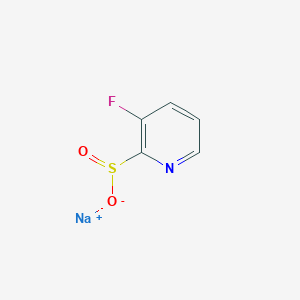

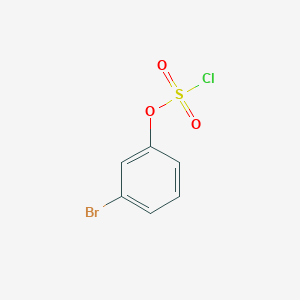
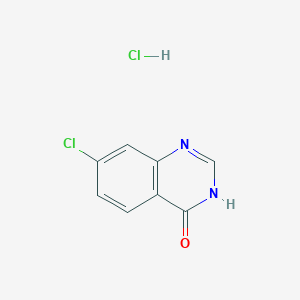
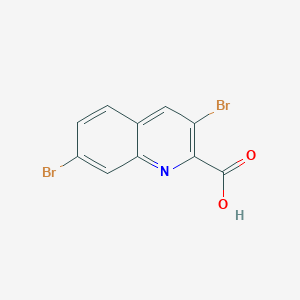
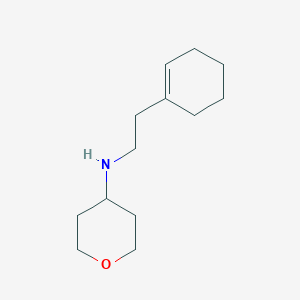
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
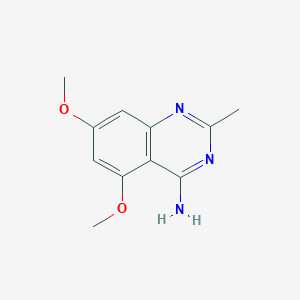
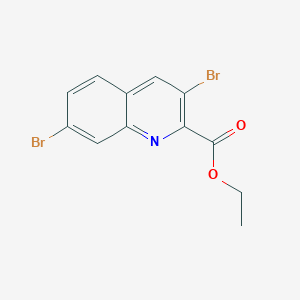
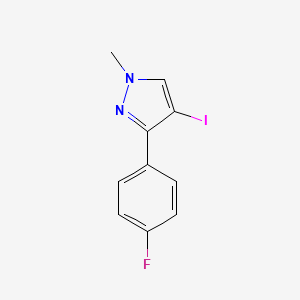

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)
